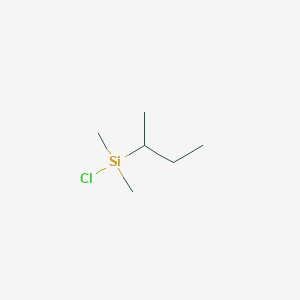

2-Butyldimethylchlorosilane

CAS No.: 60090-96-2

Cat. No.: VC11661575

Molecular Formula: C6H15ClSi

Molecular Weight: 150.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60090-96-2 |

|---|---|

| Molecular Formula | C6H15ClSi |

| Molecular Weight | 150.72 g/mol |

| IUPAC Name | butan-2-yl-chloro-dimethylsilane |

| Standard InChI | InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3 |

| Standard InChI Key | RJMZWYURQZUXHT-UHFFFAOYSA-N |

| SMILES | CCC(C)[Si](C)(C)Cl |

| Canonical SMILES | CCC(C)[Si](C)(C)Cl |

Introduction

Structural and Chemical Identity

Nomenclature and Molecular Characteristics

tert-Butyldimethylchlorosilane, systematically named chloro(1,1-dimethylethyl)dimethylsilane, is recognized by multiple synonyms including TBDMSCl, tert-butyldimethylsilyl chloride, and TBSCl . Its IUPAC name reflects the silicon-centered structure featuring:

-

A chloro substituent ()

-

A tert-butyl group ()

-

Two methyl groups ()

The molecular geometry, confirmed by X-ray crystallography, shows a tetrahedral silicon atom with bond angles approximating 109.5°, consistent with sp³ hybridization .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 150.72 | |

| CAS Registry Number | 18162-48-6 | |

| Density (g/cm³ at 20°C) | 0.94 | |

| Melting Point (°C) | 88–92 | |

| Boiling Point (°C) | 125 | |

| Vapor Pressure (hPa at 25°C) | 7.10 |

Synthesis and Industrial Production

Conventional Laboratory Synthesis

The primary synthesis route involves reacting dichlorodimethylsilane () with tert-butyllithium () under inert conditions :

-

Step 1: Cool a pentane solution of to 0°C.

-

Step 2: Slowly add tert-butyllithium in pentane, maintaining temperatures ≤25°C to prevent side reactions.

-

Step 3: Stir for 48 hours at ambient temperature to ensure complete substitution.

-

Step 4: Distill the crude product under reduced pressure (97.5 kPa), collecting the fraction at 125°C.

This method achieves a 70% yield, with purity >98% after recrystallization .

Palladium-Catalyzed Industrial Process

Scalable production employs palladium acetate () to mediate the reaction between methallyl chloride () and tert-butyldimethylsilane :

Optimized Conditions:

-

Temperature: 60–70°C during addition, 100°C for aging

-

Catalyst loading: 0.03 wt% Pd(OAc)₂

Reactivity and Functional Group Protection

Alcohol Protection Mechanism

TBDMSCl reacts with alcohols in the presence of imidazole or triethylamine, forming stable silyl ethers :

Key Advantages:

-

Resistance to acidic conditions (stable at pH >4)

-

Cleavage via fluoride ions (e.g., TBAF) under mild conditions

Table 2: Comparison of Silyl Protecting Groups

| Group | Relative Stability | Deprotection Method | Steric Demand |

|---|---|---|---|

| TBDMS | High | Moderate | |

| TMS | Low | Low | |

| TES | Moderate | Low |

Pharmaceutical and Industrial Applications

Statin Drug Synthesis

TBDMSCl protects hydroxyl intermediates during the production of hypolipidemic agents:

-

Lovastatin: Silylation of the 4-hydroxyl group prevents undesired lactonization .

-

Simvastatin: Selective protection enables precise β-hydroxy acid functionalization .

Prostaglandin Analogues

In the Corey synthesis of prostaglandin , TBDMS groups shield secondary alcohols during cross-coupling steps, achieving enantiomeric excess >99% .

Material Science Applications

-

Surface Modification: TBDMSCl functionalizes silica nanoparticles, enhancing hydrophobicity for chromatographic stationary phases .

-

Polymer Chemistry: Initiates ring-opening polymerization of lactones, controlling molecular weight distributions .

| Parameter | Value |

|---|---|

| OSHA PEL (TWA) | Not established |

| NIOSH REL | 5 mg/m³ (silica) |

| ACGIH TLV | 10 ppm (chloride) |

Recent Methodological Advances

Flow Chemistry Applications

Continuous-flow reactors now enable kilogram-scale TBDMSCl production with:

Green Chemistry Initiatives

Solvent-free mechanochemical silylation techniques achieve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume